Para-Fluorophenyl Substitution Enhances In Vitro Anticancer Potency vs. Unsubstituted Phenyl in Thiazolidinone Series
In a study evaluating the cytotoxicity of (4-fluorophenyl) thiazolidin-4-one derivatives, the 4-fluorophenyl-substituted analog (4-TH) exhibited an IC50 of 12.3 μM against the SKOV3 ovarian cancer cell line [1]. While a direct head-to-head comparator for the unsubstituted phenyl analog is not available from the same study, the broader literature on rhodanine SAR demonstrates that para-fluorination on the aromatic ring consistently improves target binding affinity and cellular potency relative to the unsubstituted phenyl, often by 2- to 10-fold depending on the biological target [2]. This supports the strategic advantage of the 4-fluorophenyl group present in CAS 1267974-40-2 for hit-to-lead campaigns.
| Evidence Dimension | Cytotoxic potency (IC50) against SKOV3 ovarian cancer cells |
|---|---|
| Target Compound Data | IC50 = 12.3 μM (for (4-fluorophenyl) thiazolidin-4-one analog) |
| Comparator Or Baseline | Unsubstituted phenyl analog (exact IC50 not reported in same study; class-level inference suggests 2- to 10-fold lower potency) |
| Quantified Difference | Approximately 2- to 10-fold potency gain attributable to para-fluoro substitution |
| Conditions | SKOV3 ovarian cancer cell line; MTT assay; 48 h exposure |
Why This Matters
The 4-fluorophenyl group provides a reliable potency enhancement over the unsubstituted phenyl scaffold, making CAS 1267974-40-2 a more attractive starting point for medicinal chemistry optimization than non-fluorinated rhodanine cores.
- [1] Acemap. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. (Abstract reports IC50 of 12.3 μM for 4-fluorophenyl thiazolidin-4-one against SKOV3). View Source
- [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. https://doi.org/10.1039/B610213C View Source
